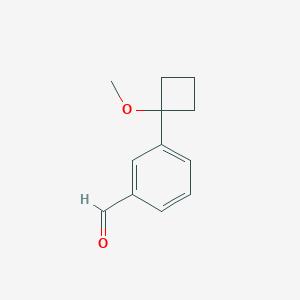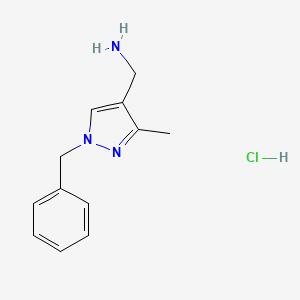
1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a benzyl group attached to the nitrogen at position 1, a methyl group at position 3, and a methanamine group at position 4, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
The synthesis of 1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Benzylation: The nitrogen at position 1 is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group is introduced at position 3 through alkylation using methyl iodide.
Amination: The methanamine group is introduced at position 4 via a nucleophilic substitution reaction.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the pyrazole ring or the benzyl group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, analgesic, and antimicrobial agent.
Industry: The compound is used in the development of agrochemicals and dyes, as well as in material science for the synthesis of novel polymers.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzyl and methyl groups enhance its binding affinity and specificity, while the methanamine group allows for hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride include:
1-Benzyl-3-methyl-1H-pyrazole: Lacks the methanamine group, resulting in different reactivity and applications.
1-(1-Benzyl-1H-pyrazol-4-yl)methanamine: Lacks the methyl group at position 3, affecting its binding properties and biological activity.
1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)amine:
The uniqueness of 1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(1-benzyl-3-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-12(7-13)9-15(14-10)8-11-5-3-2-4-6-11;/h2-6,9H,7-8,13H2,1H3;1H |
InChI Key |
NTADODQCZKSELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
![Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
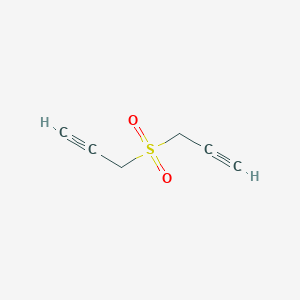
![N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B13509236.png)
![1-[5-(Propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13509237.png)


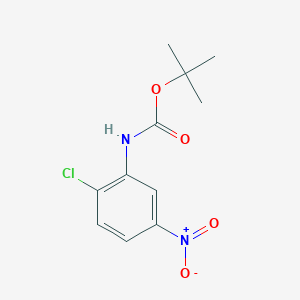
![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
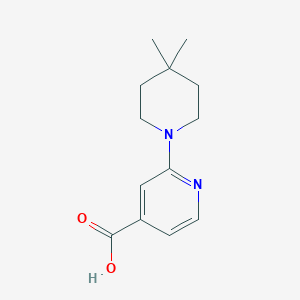
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)
